2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid
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Description
2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H23ClN4O4 and its molecular weight is 382.85. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are ADAMTS 4 and 5 . ADAMTS (A Disintegrin and Metalloproteinase with Thrombospondin motifs) are a group of enzymes that play a crucial role in the degradation of cartilage and disruption of cartilage homeostasis .
Mode of Action
The compound interacts with its targets, ADAMTS 4 and 5, by inhibiting their activity . This inhibition prevents the degradation of cartilage and disruption of cartilage homeostasis, which are common in inflammatory conditions and diseases such as osteoarthritis .
Biochemical Pathways
The compound affects the biochemical pathways involving ADAMTS 4 and 5. By inhibiting these enzymes, it prevents the breakdown of cartilage, thereby maintaining cartilage homeostasis . This has downstream effects on the progression of diseases involving cartilage degradation, such as osteoarthritis .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the preservation of cartilage integrity. By inhibiting ADAMTS 4 and 5, the compound prevents cartilage degradation, which can alleviate symptoms and slow the progression of diseases like osteoarthritis .
Properties
IUPAC Name |
2-[4-(3-amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O4/c18-12-2-1-3-13(10-12)20-16(24)11-14(17(25)26)22-8-6-21(7-9-22)5-4-15(19)23/h1-3,10,14H,4-9,11H2,(H2,19,23)(H,20,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLZUQGTVVWFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N)C(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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